Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane

Catalog No.
S1912028
CAS No.
72428-60-5
M.F
C27H26Au2Cl2P2
M. Wt
877.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propa...

CAS Number

72428-60-5

Product Name

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane

IUPAC Name

chlorogold;3-diphenylphosphanylpropyl(diphenyl)phosphane

Molecular Formula

C27H26Au2Cl2P2

Molecular Weight

877.3 g/mol

InChI

InChI=1S/C27H26P2.2Au.2ClH/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;;/h1-12,14-21H,13,22-23H2;;;2*1H/q;2*+1;;/p-2

InChI Key

MMQGWXOIOXYBFK-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au]

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au]

Ligand

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane acts as a bidentate phosphine ligand, meaning it can bind to a metal center through two phosphorus atoms. The presence of the phenyl groups (diphenyl) provides steric bulk and electronic properties that can influence the reactivity of the metal center it coordinates to [PubChem, Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, ]. This makes Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane a valuable tool for studying and designing new catalysts with specific selectivities and activities.

Catalyst

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane itself can act as a catalyst for various organic transformations. The gold(I) center and the phosphine ligands work together to activate substrates and promote desired chemical reactions. Research has explored its application in reactions like:

  • Hydroamination: The formation of carbon-nitrogen bonds [ChemSpider, Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, ]
  • Cycloadditions: Reactions involving the formation of cyclic structures [ScienceDirect, Recent advances in gold(I)-catalyzed alkene cyclopropanation, ]
  • Isomerization: The rearrangement of atoms within a molecule [Wiley Online Library, Gold(I)-Catalyzed Isomerization of Allylic Alcohols, ]]

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is a coordination compound characterized by its unique molecular structure, which consists of two gold(I) chloride units coordinated to a 1,3-bis(diphenylphosphino)propane ligand. Its molecular formula is C27H26Au2Cl2P2, and it has a molecular weight of approximately 877.286 g/mol. This compound belongs to the category of gold-based catalysts and is noted for its potential applications in various

, particularly in organic synthesis. Its reactivity is often explored in:

  • Cross-coupling reactions: It facilitates the formation of carbon-carbon bonds, making it valuable in synthesizing complex organic molecules.
  • Hydroarylation: The compound can promote the addition of aryl groups to alkenes, aiding in the construction of aromatic compounds.
  • Oxidative addition and reductive elimination: These fundamental processes in organometallic chemistry are essential for various catalytic cycles involving gold complexes.

The specific reaction conditions and substrates can significantly influence the efficiency and selectivity of these reactions .

The synthesis of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane typically involves the following steps:

  • Preparation of the Ligand: The ligand 1,3-bis(diphenylphosphino)propane is synthesized through a reaction between diphenylphosphine and a suitable alkylene dihalide.
  • Formation of Gold Complex: The ligand is then reacted with gold(I) chloride under controlled conditions to yield the final product. This process may require specific solvents and temperatures to optimize yield and purity.

2 AuCl+LBis chlorogold I L\text{2 AuCl}+\text{L}\rightarrow \text{Bis chlorogold I L}

where L represents the ligand 1,3-bis(diphenylphosphino)propane .

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane finds applications primarily in:

  • Catalysis: It is used in various organic transformations due to its ability to activate substrates.
  • Materials Science: The compound may be employed in developing new materials with specific electronic or optical properties.
  • Pharmaceutical Chemistry: Its potential anti-cancer activity opens avenues for research into new therapeutic agents.

These applications highlight its versatility as a valuable compound in both academic research and industrial processes .

Interaction studies involving Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane focus on its binding properties with biological macromolecules such as proteins and nucleic acids. Such interactions can provide insights into its mechanism of action as a potential therapeutic agent. Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to elucidate these interactions.

Preliminary studies suggest that the compound may interact with thiol groups in proteins, leading to conformational changes that could affect protein function and cellular signaling pathways .

Several compounds exhibit similarities to Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane regarding their structure or application. Here are a few notable examples:

Compound NameMolecular FormulaNotable Features
Trichloro(1,3-bis(diphenylphosphino)propane)gold(I)C27H26AuCl3P2Contains three chlorine atoms; used in similar catalytic applications.
Bis(diphenylphosphino)gold(I)C18H18AuP2Lacks chlorides; focuses on phosphine coordination.
Chlorogold(I)(triphenylphosphine)C24H21AuClPUtilizes triphenylphosphine instead; different steric properties affecting reactivity.

These compounds highlight the unique characteristics of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane while demonstrating how variations in ligands or coordination environments can influence catalytic behavior and biological activity .

Dates

Modify: 2023-08-16

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